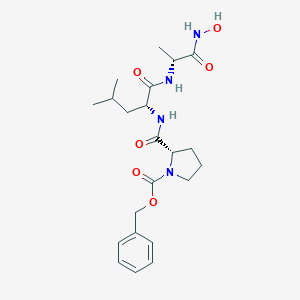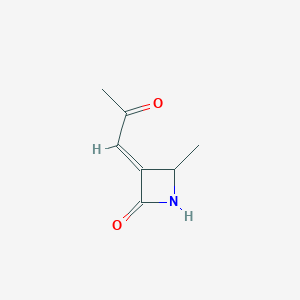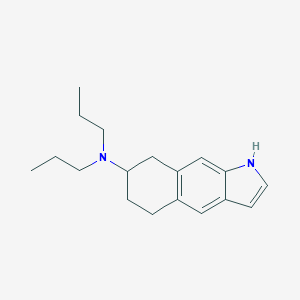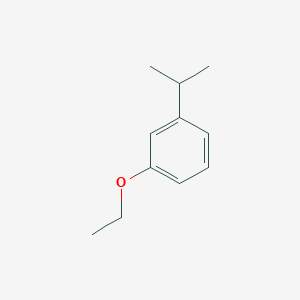
Benzene,1-ethoxy-3-(1-methylethyl)-(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropylphenetole is an organic compound characterized by the presence of an isopropyl group attached to a phenetole structure. This compound is known for its significant utility in various chemical synthesis processes and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylphenetole typically involves the alkylation of phenetole with isopropyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of 3-Isopropylphenetole may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity 3-Isopropylphenetole suitable for various applications.
化学反应分析
Types of Reactions: 3-Isopropylphenetole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert 3-Isopropylphenetole to its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropyl group directs incoming electrophiles to the ortho and para positions relative to the phenetole group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products Formed:
Oxidation: Formation of isopropylphenyl ketone or isopropylbenzoic acid.
Reduction: Formation of isopropylphenylmethanol.
Substitution: Formation of ortho- and para-substituted isopropylphenetole derivatives.
科学研究应用
3-Isopropylphenetole has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and polymers.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in pharmaceutical formulations due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its ability to undergo controlled polymerization processes.
作用机制
The mechanism of action of 3-Isopropylphenetole primarily involves its interaction with biological membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption can lead to cell lysis and death, making it a potential candidate for antimicrobial applications. Additionally, its phenolic structure enables it to participate in various chemical reactions, acting as a nucleophile in organic syntheses.
相似化合物的比较
4-Isopropylphenetole: Similar in structure but with the isopropyl group attached to the para position of the phenetole ring.
2-Isopropylphenetole: The isopropyl group is attached to the ortho position of the phenetole ring.
2,6-Diisopropylphenetole: Contains two isopropyl groups attached to the ortho positions of the phenetole ring.
Uniqueness: 3-Isopropylphenetole stands out due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The position of the isopropyl group affects the compound’s electronic properties and steric hindrance, making it unique compared to its isomers.
属性
CAS 编号 |
124267-89-6 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC 名称 |
1-ethoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-4-12-11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 |
InChI 键 |
VQVKEKFXSQEVLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(C)C |
规范 SMILES |
CCOC1=CC=CC(=C1)C(C)C |
同义词 |
Benzene, 1-ethoxy-3-(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


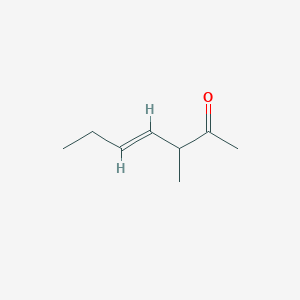
![2-[(Carboxymethylamino)methylamino]acetic acid](/img/structure/B54838.png)
![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)
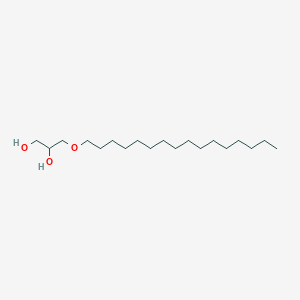
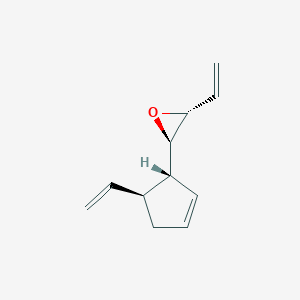

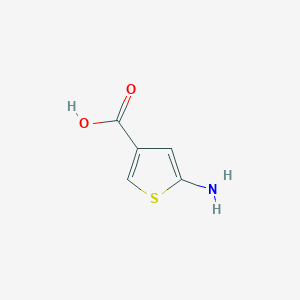

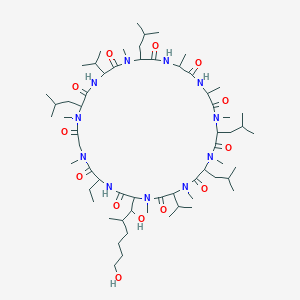

![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
